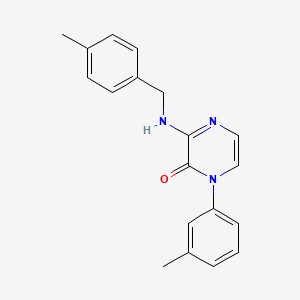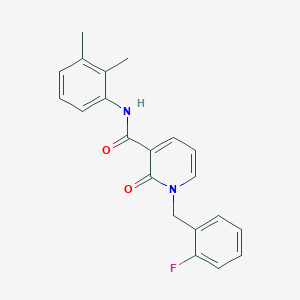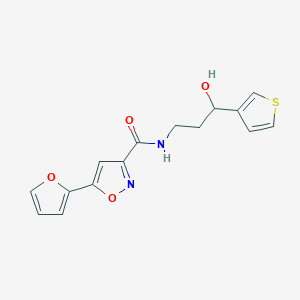![molecular formula C21H20N2O4 B2463338 Ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate CAS No. 886952-10-9](/img/structure/B2463338.png)
Ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at how the compound reacts with different reagents and under different conditions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis of Novel Compounds
A study detailed the preparation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, showcasing a method for creating various derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. These compounds' structures were confirmed via elemental analysis and spectroscopic data, indicating their potential for further chemical and pharmacological studies (Mohamed, 2014).
Antimicrobial and Antioxidant Activities
Another research focused on the synthesis of lignan conjugates via cyclopropanation and evaluated their antimicrobial and antioxidant activities. The compounds displayed significant antibacterial and antifungal properties, alongside profound antioxidant potential, demonstrating the chemical's utility in creating biologically active molecules (Raghavendra et al., 2016).
Antiproliferative Activity and Tumor Cell Selectivity
Research into 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including a compound related to the chemical , revealed pronounced anti-proliferative activity with significant tumor cell selectivity. This study underlines the compound's potential in developing new cancer treatments, especially for leukemia/lymphoma and other specific tumor types (Thomas et al., 2017).
Molecular Structure Studies
The crystal and molecular structure studies of related compounds provided insights into the chemical's crystallography, helping understand its chemical behavior and interactions. Such studies are crucial for designing molecules with desired physical and chemical properties (Kaur et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-26-21(25)20-18(27-14-16-9-7-8-15(2)12-16)13-19(24)23(22-20)17-10-5-4-6-11-17/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWBGNJONWJRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


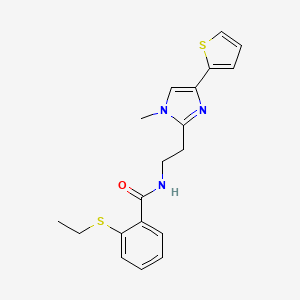
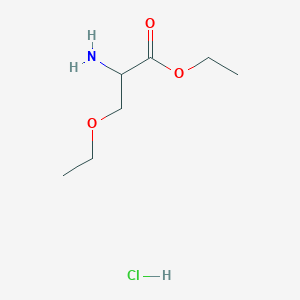
![N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)




![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2463270.png)
![1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2463272.png)
